molecular formula C7H7F3N2O B1360921 4-(Trifluoromethoxy)benzene-1,3-diamine CAS No. 873055-90-4

4-(Trifluoromethoxy)benzene-1,3-diamine

Cat. No.: B1360921
CAS No.: 873055-90-4
M. Wt: 192.14 g/mol
InChI Key: BAFWFBOAYMQWHR-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzene-1,3-diamine, also known as 1,3-diamino-4-(trifluoromethoxy)benzene, is a chemical compound with the molecular formula C7H7F3N2O. It is characterized by the presence of two amino groups and a trifluoromethoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethoxy)aniline with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the diamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in the formation of nitro compounds, while reduction of nitro groups yields the original diamine .

Scientific Research Applications

4-(Trifluoromethoxy)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)benzene-1,3-diamine is unique due to the specific positioning of the trifluoromethoxy and amino groups on the benzene ring. This unique arrangement can result in distinct chemical properties and reactivity compared to its analogs .

Biological Activity

4-(Trifluoromethoxy)benzene-1,3-diamine, also known as 1,3-diamino-4-(trifluoromethoxy)benzene, is a compound with significant potential in biological applications due to its unique chemical structure. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H7_7F3_3N2_2O
  • CAS Number : 873055-90-4
  • Structure : Contains two amino groups and one trifluoromethoxy group attached to a benzene ring.

The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The trifluoromethoxy group enhances the compound's binding affinity to enzymes and receptors, while the amino groups can participate in hydrogen bonding. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the trifluoromethoxy group is associated with increased metabolic stability and enhanced lipid solubility, which may contribute to improved membrane permeability and bioactivity against microbial pathogens .

Anticancer Properties

Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their activity against breast cancer cells (MCF-7), demonstrating significant inhibitory effects .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in various diseases. For example, it has shown moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The IC50 values for related compounds suggest a promising avenue for further research into their use as therapeutic agents .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various microbial strains
AnticancerCytotoxicity against MCF-7 breast cancer cells
Enzyme InhibitionModerate inhibition of AChE and BChE

Case Study: Inhibition of Cholinesterases

In a study evaluating the biological activity of related compounds, two derivatives exhibited dual inhibitory effects against AChE and BChE with IC50 values ranging from 5.4 μM to 19.2 μM. These findings underscore the potential of trifluoromethoxy-substituted compounds in developing treatments for neurodegenerative disorders .

Properties

IUPAC Name

4-(trifluoromethoxy)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFWFBOAYMQWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647894
Record name 4-(Trifluoromethoxy)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873055-90-4
Record name 4-(Trifluoromethoxy)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Trifluoromethoxy-benzene-1,3-diamine (D-4) was synthesized following the general scheme above starting from 2,4-dinitro-1-trifluoromethoxy-benzene. Yield (89%). HPLC ret. time 0.91 min, 10-99% CH3CN, 5 min run; ESI-MS 193.3 m/z (MH+).
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